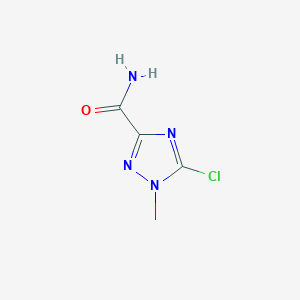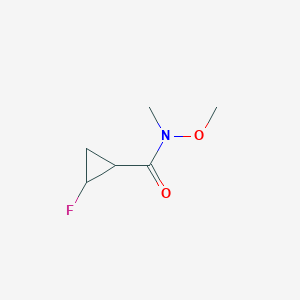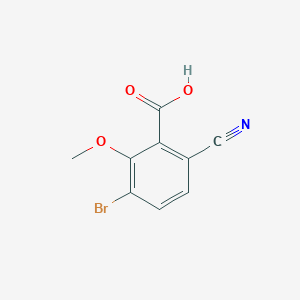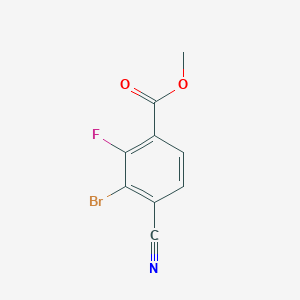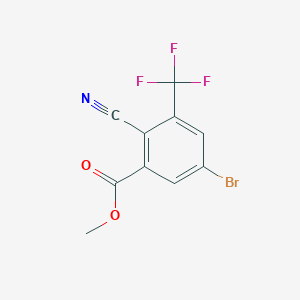
5-Bromo-2-ciano-3-(trifluorometil)benzoato de metilo
Descripción general
Descripción
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H5BrF3NO2 and its molecular weight is 308.05 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo farmacéutico
La incorporación de átomos de flúor en los productos farmacéuticos es una estrategia bien establecida para mejorar las propiedades de los fármacos. El 5-bromo-2-ciano-3-(trifluorometil)benzoato de metilo se puede utilizar en la síntesis de productos farmacéuticos fluorados, que son cruciales para desarrollar medicamentos con mayor eficacia, estabilidad y biodisponibilidad .
Síntesis agroquímica
En la agroquímica, el compuesto se puede utilizar para crear agroquímicos con grupos trifluorometilo. Se sabe que estos grupos confieren una mayor actividad biológica y resistencia ambiental, lo que los convierte en valiosos para los agentes de protección de cultivos .
Ciencia de materiales
El grupo trifluorometilo es significativo en el diseño de materiales avanzados. Su inclusión en los materiales puede conducir al desarrollo de productos con propiedades únicas, como una mayor durabilidad y resistencia química, que son esenciales en diversas aplicaciones industriales .
Catálisis
Este compuesto puede actuar como precursor en la catálisis fotoredox. La catálisis fotoredox es una rama de la química que utiliza la luz para activar una reacción química, lo que se está volviendo cada vez más importante en la síntesis orgánica y los procesos industriales .
Síntesis orgánica
El this compound es valioso en la funcionalización de alquenos y alquinos. Este proceso es crucial para construir moléculas orgánicas complejas, que se pueden utilizar en diversas industrias químicas .
Química medicinal
En la química medicinal, el compuesto se puede utilizar para sintetizar derivados del indol, que son frecuentes en los productos naturales y los fármacos. Los indoles juegan un papel importante en la biología celular y se utilizan en el tratamiento de diversos trastornos .
Metodología sintética
El compuesto está involucrado en nuevos métodos sintéticos para crear moléculas biológicamente activas. Estos métodos son esenciales para la producción rápida y eficiente de nuevos compuestos para pruebas y desarrollo .
Química bioorgánica
Por último, en la química bioorgánica, se puede utilizar para desarrollar nuevas vías sintéticas para crear moléculas con posibles aplicaciones terapéuticas. Esto incluye la síntesis de moléculas complejas que pueden interactuar con sistemas biológicos .
Análisis Bioquímico
Biochemical Properties
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate can result in alterations in cellular function .
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate can lead to toxic or adverse effects, including alterations in liver and kidney function .
Metabolic Pathways
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s metabolism can result in the formation of various metabolites, some of which may have distinct biochemical activities .
Transport and Distribution
The transport and distribution of Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within the cell. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(11)3-8(7(6)4-15)10(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBUNEJZNOODFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1413749.png)
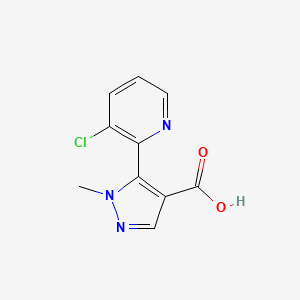
![1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1413751.png)
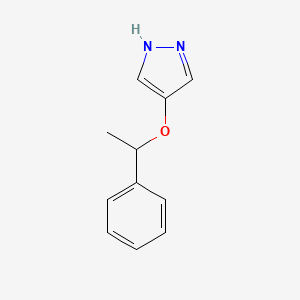


![1-[(5-Bromo-2-methylphenyl)methyl]azetidine](/img/structure/B1413759.png)
